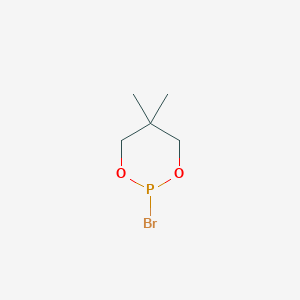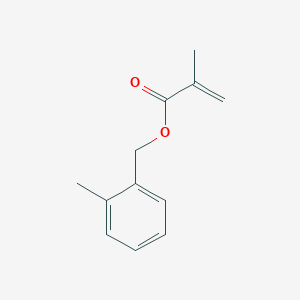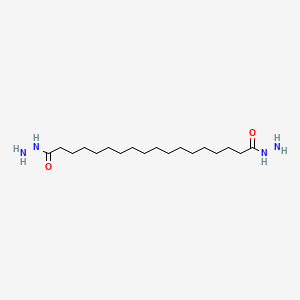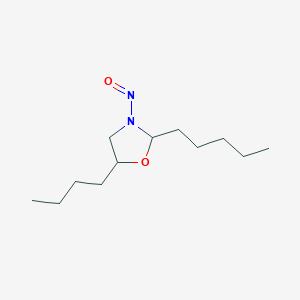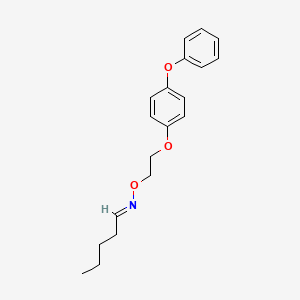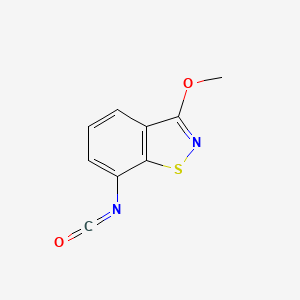![molecular formula C14H9ClN2O3 B14344191 Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- CAS No. 104233-72-9](/img/structure/B14344191.png)
Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-: is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- typically begins with 2-aminophenol and 4-chlorobenzyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like acetone or ethanol to ensure complete conversion and high yield.
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 2-[(4-chlorophenyl)methyl]-5-amino-benzoxazole.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
- The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine:
- Research has shown that benzoxazole derivatives have anticancer properties, making this compound a candidate for cancer drug development.
Industry:
- It is used in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound interacts with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Benzoxazole: The parent compound without the nitro and chlorophenylmethyl groups.
2-Methylbenzoxazole: A simpler derivative with a methyl group at the 2-position.
5-Nitrobenzoxazole: A derivative with only the nitro group at the 5-position.
Uniqueness:
- Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- is unique due to the combination of the nitro group and the chlorophenylmethyl substituent, which enhances its reactivity and potential applications in various fields.
Propiedades
Número CAS |
104233-72-9 |
|---|---|
Fórmula molecular |
C14H9ClN2O3 |
Peso molecular |
288.68 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methyl]-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C14H9ClN2O3/c15-10-3-1-9(2-4-10)7-14-16-12-8-11(17(18)19)5-6-13(12)20-14/h1-6,8H,7H2 |
Clave InChI |
RRPHMHSDQJKZOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


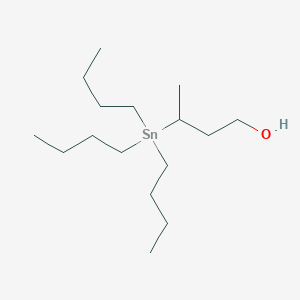

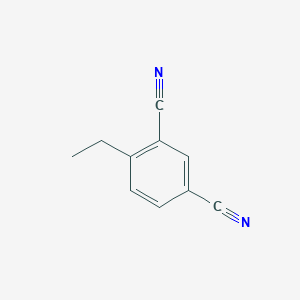
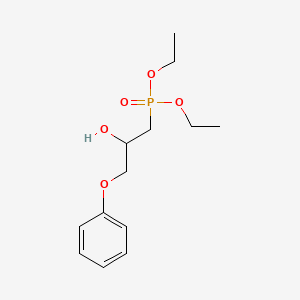
![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)
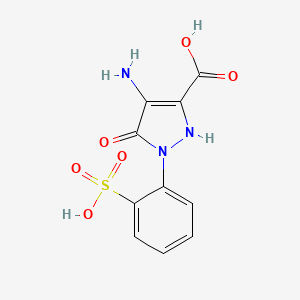
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
